1,5-Diazocan-3-one 2HCl
Overview
Description
1,5-Diazocan-3-one dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O. It is a white to yellow solid that is typically stored at temperatures between 2-8°C . This compound is known for its unique structure, which includes a diazocane ring, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
1,5-Diazocan-3-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the production of various chemical products and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diazocan-3-one dihydrochloride can be synthesized through the cyclization of tethered sulfonamides to cyclopropenes. This method involves the use of metal-templated strain release-driven intramolecular nucleophilic addition of amines to cyclopropenes . The reaction typically employs triethylamine and camphorsulfonyl chloride as reagents .
Industrial Production Methods
Industrial production of 1,5-Diazocan-3-one dihydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Diazocan-3-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .
Mechanism of Action
The mechanism of action of 1,5-Diazocan-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as a selective caspase-1 inhibitor, which is involved in the inflammatory response . This inhibition can lead to reduced inflammation and pain, making it a potential therapeutic agent for conditions like rheumatoid arthritis .
Comparison with Similar Compounds
Similar Compounds
1,5-Diazocan-2-one: Similar in structure but differs in the position of the diazocane ring.
1,5-Diazabicyclo[3.3.1]nonan-2-one: Another compound with a similar ring structure but different functional groups.
Uniqueness
1,5-Diazocan-3-one dihydrochloride is unique due to its specific ring structure and the presence of two hydrochloride groups. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1,5-diazocan-3-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c9-6-4-7-2-1-3-8-5-6;;/h7-8H,1-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJNRBOAXVDIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=O)CNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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